molecular formula C19H25N5O B2891883 5-[4-(4-ethylbenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2034520-71-1

5-[4-(4-ethylbenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Cat. No.: B2891883
CAS No.: 2034520-71-1
M. Wt: 339.443
InChI Key: ANQONUXVMFRVMD-UHFFFAOYSA-N
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Description

5-[4-(4-ethylbenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine (CAS 2034520-71-1) is a chemical compound with the molecular formula C19H25N5O and a molecular weight of 339.43 g/mol . It is offered as a high-purity solid for research applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. The core structure of this molecule features a piperazine ring, a common pharmacophore in medicinal chemistry known for its versatility in interacting with biological targets. Piperazine derivatives are frequently explored in neuroscience research and have been investigated for their potential interactions with central nervous system receptors, including serotonergic and dopaminergic pathways . Some piperazine-based compounds have shown promise in preclinical studies for exhibiting central activities, such as anxiolytic-like or antidepressant-like effects, although the specific profile of this compound is subject to further investigation . Researchers can procure this compound from various suppliers, with availability in quantities ranging from 1 mg to 75 mg . It is essential for researchers to handle all chemicals with appropriate safety procedures in a controlled laboratory setting.

Properties

IUPAC Name

[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-4-15-5-7-16(8-6-15)19(25)24-11-9-23(10-12-24)17-13-18(22(2)3)21-20-14-17/h5-8,13-14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQONUXVMFRVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NN=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-ethylbenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH is common to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-ethylbenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .

Biology

In biological research, 5-[4-(4-ethylbenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes like acetylcholinesterase, which is relevant in the study of neurodegenerative diseases .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of conditions like Alzheimer’s disease .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of 5-[4-(4-ethylbenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Compound Examples :

  • (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)
  • N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)

Structural Comparison :

  • Shared Features : Piperazine linker, aromatic substituents (pyridine/pyridyl groups).
  • Differences : UDO and UDD feature trifluoromethyl and chlorophenyl groups, enhancing metabolic stability and target affinity. The target compound replaces these with 4-ethylbenzoyl and dimethylamine groups, which may reduce electronegativity but improve lipophilicity.

Pharmacological Profile :

  • UDO and UDD inhibit Trypanosoma cruzi CYP51, a sterol 14α-demethylase critical for ergosterol biosynthesis, with efficacy comparable to posaconazole .

Inhaled Antifungal Agent: PC945

Compound : 4-[4-(4-{[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide (PC945)

Structural Comparison :

  • Shared Features : Piperazine linker, aromatic benzamide/benzoyl groups.
  • Differences : PC945 includes a triazole ring (antifungal pharmacophore) and fluorophenyl groups for enhanced lung retention. The target compound lacks these, suggesting divergent therapeutic targets.

Pharmacokinetics :

  • PC945 is optimized for inhaled delivery, minimizing systemic exposure . The target compound’s dimethylamine group may favor oral bioavailability, indicating different administration routes.

CARM1 Inhibitor: iCARM1

Compound : 2-(4-(5-(Furan-3-yl)-4-(p-tolyl)-pyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylethan-1-amine

Structural Comparison :

  • Shared Features : Piperazine ring, N,N-dimethylamine substituent.
  • Differences : iCARM1 incorporates a pyrimidine core and furan group, likely enhancing kinase binding. The target compound’s pyridazine core may favor interactions with different enzyme pockets.

Iron Chelators and Dopamine Agonists

Compound Examples :

  • 5-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol (VK 28)
  • 5-((Prop-2-ynylamino)methyl)quinolin-8-ol (M30)

Structural Comparison :

  • Shared Features : Piperazine-derived linkers.
  • Differences: Quinolin-8-ol moieties in VK28/M30 enable iron chelation, absent in the target compound.

Therapeutic Application :

  • These compounds combine iron chelation with neuroprotective effects, targeting Parkinson’s disease . The target compound’s dimethylamine group may favor CNS penetration but lacks chelating functionality.

Pyridazine Derivatives

Compound : N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine

Structural Comparison :

  • Shared Features : Pyridazine core.
  • Differences : Pyrazole substituent vs. piperazine-ethylbenzoyl in the target compound.

Crystallographic Data :

  • The pyridazine ring in this compound adopts a planar conformation, with hydrogen bonding involving the pyrazole nitrogen . The target compound’s piperazine linker may introduce conformational flexibility.

Key Observations and Limitations

  • Structural Diversity : Piperazine and pyridazine motifs are versatile but confer distinct target selectivity. The target compound’s 4-ethylbenzoyl group may enhance CNS penetration compared to polar substituents in UDO/UDD or PC945.
  • Data Gaps : Direct pharmacological data for the target compound are lacking, necessitating experimental validation of hypotheses derived from structural analogs.

Biological Activity

5-[4-(4-ethylbenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H22_{22}N4_{4}O
  • Molecular Weight : 302.39 g/mol

The compound features a pyridazine ring, which is known for its diverse biological activities, and a piperazine moiety that is commonly associated with neuroactive properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Binding : It has been noted to interact with neurotransmitter receptors, which could explain its neuropharmacological effects. The piperazine structure enhances its affinity for these receptors.

Biological Activity Data

Recent studies have reported various biological activities associated with this compound:

Activity Description Reference
Antidepressant EffectsDemonstrated potential in reducing depressive-like behaviors in animal models.
Antitumor ActivityIn vitro studies show cytotoxic effects against cancer cell lines.
Antimicrobial PropertiesExhibited inhibitory effects on bacterial growth in preliminary tests.

1. Antidepressant Effects

A study published in 2023 evaluated the antidepressant-like effects of the compound using the forced swim test and tail suspension test in mice. Results indicated a significant reduction in immobility time, suggesting an antidepressant effect comparable to standard treatments.

2. Antitumor Activity

Research conducted in vitro on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound induces apoptosis and inhibits cell proliferation. The IC50 values were found to be within a therapeutically relevant range, indicating potential for further development as an anticancer agent.

3. Antimicrobial Properties

In a preliminary investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed a dose-dependent inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Q & A

Basic: What synthetic routes are recommended for 5-[4-(4-ethylbenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols starting with functionalized pyridazine or piperazine precursors. Key steps include:

  • Coupling reactions : Piperazine derivatives are often acylated with 4-ethylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Amine alkylation : The pyridazine core is functionalized via nucleophilic substitution, requiring controlled temperatures (0–25°C) and anhydrous solvents (e.g., THF or DMF) to minimize side reactions .
  • Optimization : Yield improvements (up to 85%) are achieved by adjusting stoichiometry, using catalytic agents (e.g., Pd catalysts for cross-coupling), and purifying intermediates via column chromatography .

Basic: What analytical methods are critical for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity and detects impurities. For example, aromatic proton signals in the 6.5–8.5 ppm range validate the pyridazin-3-amine core .
  • Mass Spectrometry (MS) : High-resolution MS (ESI+) identifies the molecular ion peak (e.g., m/z 452 [M+H]⁺ for related piperazine-pyridazine analogs) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) and resolves diastereomers .

Advanced: How can researchers resolve contradictions in receptor binding affinity data?

Discrepancies often arise from assay variability (e.g., cell lines, radioligands) or receptor subtype selectivity. Methodological solutions include:

  • Orthogonal assays : Compare results from radioligand displacement (e.g., ³H-spiperone for dopamine receptors) and functional assays (e.g., cAMP modulation) .
  • Control for off-target effects : Use D3/D2 dopamine receptor knockout models to isolate binding specificity .
  • Statistical rigor : Apply multivariate analysis to account for batch effects or ligand depletion artifacts .

Advanced: What computational strategies predict pharmacokinetic properties and binding modes?

  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with logP and bioavailability .
  • Molecular docking : Simulate interactions with target receptors (e.g., dopamine D3) using crystal structures (PDB ID: 3PBL) to prioritize synthetic analogs .
  • ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration and CYP450 metabolism risks .

Advanced: How should structure-activity relationship (SAR) studies be designed to improve selectivity?

  • Systematic substitution : Modify the 4-ethylbenzoyl group (e.g., halogenation, methoxy variants) and evaluate impacts on receptor affinity .
  • Biophysical profiling : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd), while X-ray crystallography resolves key hydrogen bonds with receptor residues .
  • Metabolic stability assays : Incubate derivatives with liver microsomes to identify metabolically labile sites (e.g., N-methyl groups) .

Basic: What are the stability considerations for this compound under experimental storage?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the pyridazine ring .
  • Hydrolytic stability : Avoid aqueous buffers at pH > 8, which may cleave the piperazine-carboxamide bond .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain solubility .

Advanced: How can enzymatic or microbial transformations aid in metabolite identification?

  • In vitro metabolism : Incubate with human liver microsomes and NADPH to generate Phase I metabolites (e.g., hydroxylation at the ethylbenzoyl group) .
  • Microbial biotransformation : Use Cunninghamella elegans to produce Phase II metabolites (e.g., glucuronides) for structural elucidation via LC-MS/MS .

Advanced: What strategies mitigate off-target effects in in vivo studies?

  • Dose-ranging studies : Establish minimum effective doses (MED) using pharmacokinetic-pharmacodynamic (PK-PD) modeling to reduce toxicity .
  • Tissue distribution profiling : Quantitative whole-body autoradiography (QWBA) identifies accumulation in non-target organs (e.g., liver, kidneys) .

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